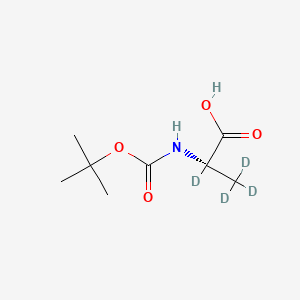

Boc-L-Ala-OH-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-QXDDTQFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Purpose and Applications of Deuterated Boc-L-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) is a stable isotope-labeled amino acid that serves as a critical building block in modern chemical and biomedical research. Its primary purpose lies in the synthesis of deuterated peptides, which offer significant advantages in drug development, metabolic research, and advanced analytical studies. The incorporation of deuterium, the heavy isotope of hydrogen, into the alanine structure imparts unique physicochemical properties that can enhance the metabolic stability of peptide-based therapeutics and provide a powerful tool for tracing biological pathways. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of deuterated Boc-L-Ala-OH, complete with detailed experimental protocols and data presentation.

Introduction to Deuterated Boc-L-Ala-OH

Boc-L-Ala-OH is a standard reagent in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of L-alanine, allowing for controlled, stepwise elongation of a peptide chain. The deuterated variant, most commonly Boc-L-Ala-OH-d4, has four hydrogen atoms on the alanine backbone replaced with deuterium.[1][2] This isotopic substitution is the key to its specialized applications.

The primary driver for using deuterated compounds is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This property is particularly valuable in drug development, as it can slow the metabolism of a peptide drug, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased exposure.

Physicochemical and Analytical Properties

The introduction of deuterium atoms into the Boc-L-Ala-OH molecule results in distinct and measurable changes in its physical and analytical properties. These differences are fundamental to its application and are summarized below.

Quantitative Data Summary

| Property | Boc-L-Ala-OH | Deuterated Boc-L-Ala-OH (d4) | Data Source(s) |

| CAS Number | 15761-38-3 | 714964-61-1 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | C₈H₁₁D₄NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | 193.23 g/mol | [1][2] |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D | Inferred from supplier data |

| Typical Appearance | White to off-white powder | White Solid | [2] |

Analytical Characterization

Mass Spectrometry (MS): The most direct evidence of deuteration is the mass shift observed in the mass spectrum. For this compound, the molecular weight is increased by approximately 4 atomic mass units compared to its non-deuterated counterpart.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the precise mass and, therefore, the successful incorporation of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a fully deuterated this compound sample, the signals corresponding to the α-proton and the β-methyl protons of the alanine moiety will be absent. The presence of residual signals in these regions can be used to quantify the isotopic purity.

-

¹³C NMR: The carbon signals of the deuterated positions will exhibit splitting due to coupling with deuterium (C-D coupling), providing clear evidence of the location of the isotopic labels.[1]

Core Applications of Deuterated Boc-L-Ala-OH

The unique properties of deuterated Boc-L-Ala-OH make it a valuable tool in several key areas of research and development.

Enhanced Pharmacokinetics in Drug Development

The primary application of deuterated Boc-L-Ala-OH is in the synthesis of deuterated peptides for therapeutic use. By strategically incorporating deuterated alanine residues into a peptide sequence, the metabolic stability of the peptide can be significantly increased. This is due to the kinetic isotope effect, which slows down enzymatic degradation at the deuterated sites.

Benefits include:

-

Increased half-life: A slower rate of metabolism can lead to a longer circulation time in the body.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug.

-

Improved safety profile: Slower metabolism can reduce the formation of potentially toxic metabolites.

-

Enhanced efficacy: Increased exposure to the active drug can lead to improved therapeutic outcomes.

dot

Caption: Comparative metabolic pathways of non-deuterated vs. deuterated peptides.

Metabolic Tracing and Flux Analysis

Deuterated Boc-L-Ala-OH can be used to synthesize peptides that act as tracers in metabolic studies.[1] By introducing a "heavy" peptide into a biological system, researchers can track its uptake, distribution, and breakdown using mass spectrometry. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing valuable insights into cellular metabolism in both healthy and diseased states.

dot

Caption: Experimental workflow for a metabolic tracing study using a deuterated peptide.

Structural Biology and NMR Studies

In structural biology, deuteration is a powerful technique for simplifying complex NMR spectra of large proteins and peptides. While perdeuteration is more common for this purpose, selective deuteration of specific amino acids like alanine can also be beneficial. By replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum are eliminated, which can help in assigning signals and studying the structure and dynamics of the molecule.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Boc Protection of Deuterated L-Alanine (Hypothetical Protocol)

This protocol is adapted from standard procedures for the Boc protection of L-alanine.

-

Dissolution: Dissolve L-alanine-d4 (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C and add sodium hydroxide (2.0 eq) to raise the pH to ~10.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous layer with ethyl acetate.

-

Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl to a pH of 2-3.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Solid-Phase Peptide Synthesis (SPPS) using Deuterated Boc-L-Ala-OH

This protocol outlines the general steps for incorporating a deuterated alanine residue into a peptide chain using Boc chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid attached.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.

-

Coupling of Deuterated Boc-L-Ala-OH:

-

Activate the carboxyl group of this compound (3-4 eq) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in a suitable solvent like DMF or DCM.

-

Add the activated deuterated amino acid to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

dot

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Deuterated Boc-L-Ala-OH.

Conclusion

Deuterated Boc-L-Ala-OH is a specialized yet powerful reagent for researchers in the fields of drug development, metabolic research, and structural biology. Its utility stems from the kinetic isotope effect, which allows for the creation of more stable and long-lasting peptide-based drugs, and its function as a "heavy" isotopic label for tracing and analytical purposes. As the demand for more sophisticated therapeutic and diagnostic tools grows, the applications of deuterated amino acids like Boc-L-Ala-OH are expected to expand, making it an essential component in the modern researcher's toolkit.

References

An In-depth Technical Guide to the Core Chemical Properties of Boc-L-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-L-alanine-2,3,3,3-d4 (Boc-L-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.

Core Chemical Properties

This compound is the isotopically labeled analog of Boc-L-Ala-OH, where four hydrogen atoms on the alanine backbone have been replaced with deuterium. This substitution results in a mass shift of +4 Da, which is readily detectable by mass spectrometry, without significantly altering its chemical reactivity.[1] The physicochemical properties of deuterated small molecules are generally very similar to their non-deuterated counterparts.[2] Therefore, the physical properties of Boc-L-Ala-OH can be considered a close approximation for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-tert-butoxycarbonyl-L-alanine-2,3,3,3-d4 | N/A |

| Synonyms | This compound, N-Boc-L-alanine-d4 | N/A |

| Molecular Formula | C₈H₁₁D₄NO₄ | [3] |

| Molecular Weight | 193.24 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 78 - 85 °C (lit.) | [4] |

| Optical Rotation | [α]20/D = -25 ± 2º (c=1 in AcOH) | [4] |

| Storage Conditions | Store at 0 - 8 °C | [4] |

Table 2: Spectroscopic and Analytical Data of Boc-L-Ala-OH (as a proxy for this compound)

| Property | Description | Reference |

| Purity (HPLC) | ≥ 99% | [4] |

| ¹H NMR | Spectra available for non-deuterated compound. For the d4 variant, the signals corresponding to the alpha-hydrogen and the methyl hydrogens of the alanine moiety would be absent. | N/A |

| Mass Spectrometry | A key characteristic is a mass shift of +4 Da compared to the non-deuterated compound.[1] | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the deuteration of L-alanine to produce L-alanine-d4, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of L-Alanine-d4

A common method for the synthesis of L-alanine-d4 involves the reductive amination of pyruvic acid-d4 in the presence of a deuterium source.[5] An alternative approach is the direct deuteration of L-alanine using a catalyst in heavy water (D₂O).[1]

-

Materials:

-

DL-Alanine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Pyridoxal hydrochloride

-

Aluminum sulfate (AlSO₄)

-

Hog renal acylase

-

-

Procedure:

-

A mixture of DL-alanine, pyridoxal hydrochloride, and aluminum sulfate is refluxed in D₂O. This process facilitates the exchange of the α- and β-protons of alanine with deuterium from the solvent, leading to the formation of DL-alanine-d4.[6]

-

The resulting DL-alanine-d4 is then acetylated.

-

The acetylated DL-alanine-d4 is subjected to enzymatic resolution using hog renal acylase. This enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, allowing for the separation of L-alanine-d4 from the unreacted D-N-acetylalanine-d4.[5]

-

The unreacted D-N-acetylalanine-d4 can be racemized and recycled to improve the overall yield of the L-isomer.[5]

-

Step 2: Boc Protection of L-Alanine-d4

The N-protection of L-alanine-d4 is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Materials:

-

L-Alanine-d4

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend L-alanine-d4 in a mixture of water and THF.

-

Cool the suspension to 0°C and add a solution of sodium hydroxide.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the solution at room temperature for several hours.

-

Extract the reaction mixture with an organic solvent like petroleum ether to remove excess Boc₂O.

-

Acidify the aqueous layer with HCl to a pH of approximately 3 to protonate the carboxylic acid.

-

Extract the product, this compound, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Application as an Internal Standard in LC-MS/MS

This compound is frequently used as an internal standard for the quantification of Boc-L-Ala-OH or related analytes in complex biological matrices.

-

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the unknown biological sample containing the analyte (Boc-L-Ala-OH). The sample is then subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and the internal standard, having very similar chromatographic retention times, are separated from other matrix components.

-

Quantification: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any variability in sample preparation and instrument response.

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Use of this compound as an internal standard.

References

- 1. L-Alanine-d4 | 18806-29-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Ala-OH-d4, with the CAS number 714964-61-1, is a deuterated analog of N-tert-butoxycarbonyl-L-alanine.[1] This isotopically labeled amino acid is a valuable tool in a range of scientific disciplines, particularly in metabolic research, proteomics, and drug development. The incorporation of four deuterium atoms into the alanine backbone provides a stable, non-radioactive tracer that can be readily distinguished from its endogenous counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the technical specifications, experimental applications, and relevant metabolic pathways associated with this compound.

Core Technical Data

The fundamental properties of this compound are summarized below, providing a direct comparison with its non-deuterated form, Boc-L-Ala-OH.

| Property | This compound | Boc-L-Ala-OH |

| CAS Number | 714964-61-1[1] | 15761-38-3 |

| Molecular Formula | C₈H₁₁D₄NO₄[1] | C₈H₁₅NO₄ |

| Molecular Weight | 193.23 g/mol [1] | 189.21 g/mol |

| IUPAC Name | (2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1] | (2S)-2-(tert-butoxycarbonylamino)propanoic acid |

| Typical Isotopic Purity | ≥98 atom % D | Not Applicable |

| Typical Chemical Purity | ≥98% (HPLC) | ≥99% (HPLC)[2] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[2] |

| Melting Point | Not specified | 78-85 °C[2] |

| Optical Rotation | Not specified | [α]20/D = -25 ± 2º (c=1 in AcOH)[2] |

Analytical Characterization

Detailed analytical data is crucial for the confident application of this compound in experimental settings. Below are the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Boc-L-Ala-OH (Typical Shifts in DMSO-d₆) | This compound (Expected Observations) |

| ¹H NMR | δ 1.22 (d, 3H), δ 1.38 (s, 9H), δ 3.98 (q, 1H), δ 7.0-7.3 (br s, 1H), δ 12.5 (br s, 1H) | Absence of signals at δ 1.22 and δ 3.98 due to deuteration. Presence of the singlet at δ 1.38 for the Boc group protons. |

| ¹³C NMR | δ 18.2 (CH₃), δ 28.1 (3C, C(CH₃)₃), δ 49.5 (CH), δ 78.0 (C(CH₃)₃), δ 155.1 (C=O, Boc), δ 174.9 (C=O, acid) | Signals for the deuterated carbons (Cα and Cβ) will exhibit splitting due to C-D coupling and may show a slight upfield shift. Other signals will be comparable to the non-deuterated standard. |

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for utilizing this compound as an internal standard and for tracing its metabolic fate.

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |

| ESI+ | 194.1 (M+H)⁺ | 138.1, 94.1 | Loss of isobutylene (56 Da) from the Boc group, followed by the loss of CO₂ (44 Da). |

| ESI- | 192.1 (M-H)⁻ | 148.1, 88.1 | Loss of CO₂ (44 Da), followed by the loss of the Boc group. |

Experimental Protocols

The utility of this compound spans several key research applications, from its synthesis to its use in complex biological systems.

Synthesis of this compound

A common approach for the synthesis of this compound involves a two-step process: the deuteration of L-alanine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Deuteration of L-Alanine

A general method for the deuteration of amino acids involves H/D exchange reactions catalyzed by a metal catalyst, such as Ru/C, in D₂O under basic conditions.

-

Materials: L-alanine, 5% Ru/C catalyst, NaOD, D₂O.

-

Procedure:

-

Dissolve L-alanine in D₂O.

-

Add the Ru/C catalyst and NaOD to the solution.

-

Heat the mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 12-24 hours) to facilitate H/D exchange at the α- and β-positions.

-

Monitor the reaction progress by ¹H NMR to confirm the disappearance of the corresponding proton signals.

-

Upon completion, cool the reaction mixture, filter to remove the catalyst, and neutralize with DCl.

-

Lyophilize the solution to obtain L-alanine-d4.

-

Step 2: Boc Protection of L-Alanine-d4

The Boc group is introduced to protect the amino functionality of the deuterated alanine.

-

Materials: L-alanine-d4, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-alanine-d4 in a mixture of water and dioxane.

-

Add a solution of NaOH to adjust the pH to approximately 8-9.

-

Add Boc₂O to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Use as an Internal Standard for Amino Acid Quantification

This compound is an ideal internal standard for the accurate quantification of alanine in biological samples using LC-MS/MS.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound.

-

Perform protein precipitation using a suitable solvent (e.g., acetonitrile or methanol).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous alanine and the deuterated internal standard.

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify the amount of endogenous alanine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Metabolic Pathway Analysis

This compound serves as a powerful tracer to investigate alanine metabolism and its interconnected pathways. After deprotection of the Boc group in situ or through experimental design, the deuterated alanine can be traced through various metabolic routes.

Alanine Metabolism Overview

Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is intricately linked with glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. The key enzyme in many of these transformations is alanine transaminase (ALT), which catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate.

Below is a simplified representation of the central alanine metabolic pathways.

Caption: Central pathways of alanine metabolism.

Experimental Workflow for Metabolic Tracing

The following workflow outlines a typical experiment using this compound to trace metabolic flux.

References

molecular weight of Boc-L-Ala-OH-d4

An in-depth guide to the determination of the molecular weight for Boc-L-Ala-OH-d4, tailored for researchers, scientists, and drug development professionals. This document provides a detailed breakdown of the compound's molecular composition and the calculation of its deuterated variant's molecular weight.

Understanding the Components

Boc-L-Ala-OH, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a commonly used protected form of the amino acid L-alanine. The "Boc" group is a tert-butoxycarbonyl protecting group. The "-d4" suffix indicates that four hydrogen atoms (H) in the molecule have been replaced by deuterium (D) atoms. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope).

Molecular Weight Calculation

The is calculated by taking the molecular weight of the standard Boc-L-Ala-OH and adjusting for the mass difference between four hydrogen atoms and four deuterium atoms.

The standard molecular weight of Boc-L-Ala-OH (chemical formula C₈H₁₅NO₄) is approximately 189.21 g/mol .[1][2][3] The atomic weight of deuterium is approximately 2.014 g/mol .[4][5]

The calculation is as follows:

-

Start with the molecular weight of Boc-L-Ala-OH: 189.21 g/mol

-

Subtract the mass of four hydrogen atoms: 4 x ~1.008 g/mol

-

Add the mass of four deuterium atoms: 4 x ~2.014 g/mol

This results in a net increase in mass for each deuteration.

Quantitative Data Summary

For clarity and direct comparison, the relevant molecular weights are summarized in the table below.

| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |

| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21[1][2][3] |

| Hydrogen (H) | H | ~1.008 |

| Deuterium (D) | D | ~2.014[4][5] |

| This compound | C₈H₁₁D₄NO₄ | ~193.23 |

Note: The exact molecular weight can vary slightly depending on the specific isotopic composition of the constituent atoms.

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the final molecular weight of the deuterated compound.

Caption: Calculation workflow for this compound molecular weight.

Experimental Protocols

While this document provides a theoretical calculation, the definitive molecular weight of a specific batch of this compound would be experimentally confirmed using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). An internal standard may be added for mass accuracy.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR, or TOF). The analyzer separates ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ of this compound. The exact mass is determined from this peak, and the molecular weight is calculated. The high resolution allows for the differentiation between the deuterated compound and any residual non-deuterated material based on the precise mass difference.

References

Isotopic Purity of Boc-L-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-tert-butoxycarbonyl-L-alanine-d4 (Boc-L-Ala-OH-d4), a deuterated amino acid derivative crucial for various applications in scientific research and drug development. This document outlines the common methods for determining isotopic enrichment, presents representative data, and details the experimental protocols involved.

Introduction

This compound is a stable isotope-labeled version of the protected amino acid Boc-L-alanine. The incorporation of deuterium (d4) at specific positions (typically the α-carbon and the methyl group) makes it a valuable tool for a range of applications, including:

-

Metabolic Flux Analysis: Tracing the metabolic fate of alanine in biological systems.

-

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry-based quantification of drug candidates containing an alanine moiety.

-

Protein Structure and Dynamics: Probing protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy.

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of experimental results. It is therefore essential for researchers to have a thorough understanding of how this purity is determined and what levels are typically achieved.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary between suppliers and batches. While a specific certificate of analysis for every lot should be consulted for exact figures, representative data for highly enriched deuterated alanine derivatives often indicate an isotopic purity of ≥98 atom % D . This signifies that in at least 98% of the molecules, the designated hydrogen atoms have been replaced by deuterium.

For the purposes of this guide, we will consider a typical specification for isotopic purity. It is crucial to note that the data presented below is illustrative and should be confirmed by analysis of the specific batch being used.

Table 1: Representative Isotopic Purity Data for Deuterated L-Alanine

| Parameter | Specification | Notes |

| Isotopic Enrichment | ≥ 98 atom % D | This value is for the unprotected L-Alanine-2,3,3,3-d4 and is used as a representative figure. |

| Chemical Purity | ≥ 99% (HPLC) | Determined by High-Performance Liquid Chromatography. |

| Enantiomeric Purity | ≥ 99% L-enantiomer | Chiral purity is crucial for biological applications. |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated (e.g., the α-proton and methyl protons of alanine) provides a qualitative and semi-quantitative measure of deuteration. The integral of the residual proton signals is compared to the integral of a proton signal from a non-deuterated part of the molecule (e.g., the Boc group protons) or an internal standard.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of signals corresponding to the deuterated positions confirms the incorporation of deuterium. The relative integrals of these signals can be used to assess the distribution of deuterium within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic distribution of a compound.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

-

Mass Spectrum Acquisition: The mass spectrum is acquired in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ions.

-

Isotopologue Distribution Analysis: The spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule (M, M+1, M+2, M+3, M+4). The relative intensities of these peaks are used to calculate the isotopic enrichment. For this compound, the most abundant peak will be at M+4 compared to the unlabeled compound. The percentage of deuteration is calculated by comparing the peak intensities of the deuterated and non-deuterated species.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and a simplified representation of its use in a metabolic pathway.

References

A Guide to the Storage and Handling of Deuterated Amino Acids for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids are invaluable tools in a wide range of scientific disciplines, including drug discovery, metabolic tracing, structural biology, and quantitative proteomics. Their unique isotopic properties, stemming from the replacement of hydrogen with deuterium, offer enhanced stability and distinct analytical signatures. However, the integrity of experimental data derived from these powerful reagents is critically dependent on their proper storage and handling. This guide provides a comprehensive overview of best practices to ensure the quality and longevity of deuterated amino acids in the laboratory.

Core Principles of Storage and Handling

The primary objectives when storing and handling deuterated amino acids are to protect them from environmental factors that can compromise their chemical and isotopic purity. The main threats to their stability are moisture, heat, light, and contamination.

Hygroscopicity: Many amino acids are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can lead to clumping, difficulty in accurate weighing, and potential chemical degradation through hydrolysis.[3] Therefore, it is crucial to minimize their exposure to air.

Temperature Sensitivity: Elevated temperatures can accelerate the degradation of amino acids.[2] For long-term storage, refrigeration or freezing is generally recommended.[1][4]

Light Sensitivity: Some amino acids, particularly those with aromatic side chains like tryptophan, are susceptible to degradation upon exposure to light (photodegradation).[5] It is therefore advisable to store them in light-resistant containers.

Isotopic Stability: The deuterium labels on amino acids are generally stable. However, improper handling or storage in protic solvents (like water or methanol) under certain pH conditions can lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic enrichment.[6]

Recommended Storage Conditions for Solid Deuterated Amino Acids

Proper storage is paramount to maintaining the quality of solid deuterated amino acids. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[1] Short-term: 2-8°C. | Minimizes chemical degradation and preserves long-term stability. |

| Humidity | Store in a desiccator or a controlled low-humidity environment. | Prevents moisture absorption due to the hygroscopic nature of many amino acids.[1][2] |

| Light | Store in amber vials or other light-proof containers. | Protects light-sensitive amino acids from photodegradation.[5] |

| Atmosphere | For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation, especially for sulfur-containing amino acids like methionine.[2] |

| Container | Tightly sealed, airtight containers. | Prevents exposure to atmospheric moisture and other contaminants.[4] |

Shelf Life and Stability of Deuterated Amino Acids

While specific shelf-life data for individual deuterated amino acids can vary by manufacturer and the specific deuteration pattern, some general stability guidelines can be inferred from studies on non-deuterated and other isotopically labeled amino acids.

| Compound Type | Storage Form | Typical Shelf Life | Key Stability Concerns |

| L-Lysine (analogue) | Solid, dry | 2-3 years | Highly hygroscopic.[2] |

| DL-Methionine (analogue) | Solid, dry | 3 years | Prone to oxidation due to its sulfur content.[2] |

| L-Threonine (analogue) | Solid, dry | 2 years | Sensitive to temperature fluctuations.[2] |

| General Amino Acids | In solution (refrigerated) | Days to a week | Susceptible to microbial growth.[7] |

| General Amino Acids | In solution (frozen) | Months | Repeated freeze-thaw cycles can lead to degradation.[4] |

Note: This table provides general estimates based on non-deuterated analogues. Always refer to the manufacturer's certificate of analysis for specific shelf-life information.

Experimental Protocols

Adherence to meticulous experimental protocols is essential to preserve the integrity of deuterated amino acids during their use in experiments.

Protocol 1: Handling and Weighing Solid Deuterated Amino Acids

This protocol outlines the steps for safely handling and accurately weighing solid deuterated amino acids, particularly those that are hygroscopic.

Materials:

-

Deuterated amino acid in a sealed container

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Gloves

-

Safety glasses

-

Lab coat

-

Optional: Glove box or a room with controlled humidity

Procedure:

-

Equilibration: Before opening, allow the container of the deuterated amino acid to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

-

Controlled Environment: If possible, perform all manipulations in a glove box with a dry, inert atmosphere or in a room with low humidity.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Quickly and carefully transfer the desired amount of the deuterated amino acid to the weighing paper or boat using a clean, dry spatula.

-

Minimize the time the container is open to the atmosphere.

-

Record the weight.

-

-

Sealing: Immediately and tightly seal the original container after dispensing. For extra protection, you can wrap the cap with parafilm.

-

Storage: Return the deuterated amino acid to its recommended storage conditions promptly.

Protocol 2: Preparation of a Stock Solution of a Deuterated Amino Acid

This protocol describes the preparation of a stock solution for use in applications such as cell culture media for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Materials:

-

Weighed deuterated amino acid

-

Appropriate solvent (e.g., sterile, nuclease-free water, or a specific buffer)

-

Sterile, conical tube or volumetric flask

-

Vortex mixer or sonicator

-

Sterile filter (if for cell culture)

Procedure:

-

Solvent Addition: Add the appropriate solvent to the tube or flask containing the weighed deuterated amino acid.

-

Dissolution:

-

Cap the container tightly and vortex until the amino acid is fully dissolved.

-

For less soluble amino acids, brief sonication in a water bath may be necessary. Gentle warming can also aid dissolution, but be cautious of potential degradation with heat-sensitive compounds.[8]

-

-

Sterilization (for cell culture): If the stock solution is intended for cell culture, sterilize it by passing it through a 0.22 µm filter into a sterile container.[9]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]

-

Storage: Store the aliquots at -20°C or -80°C.

-

Labeling: Clearly label all aliquots with the name of the deuterated amino acid, its concentration, the date of preparation, and the solvent used.

Impact of Improper Storage and Handling on Experimental Outcomes

| Improper Practice | Consequence | Impact on NMR | Impact on Mass Spectrometry |

| Exposure to Moisture | Chemical degradation (hydrolysis), clumping, and inaccurate weighing. | Appearance of unexpected peaks from degradation products, poor spectral resolution. | Inaccurate quantification due to incorrect starting amounts, presence of interfering species. |

| Exposure to Protic Solvents/Moisture | H/D back-exchange. | Reduction in the intended simplification of spectra, complications in structural and dynamic studies.[10][11] | Shift in the isotopic distribution, leading to errors in quantification, especially in SILAC experiments.[6][12] |

| Exposure to Heat or Light | Chemical degradation. | Complicates spectra with additional peaks, reduces the signal of the target analyte. | Loss of the analyte of interest, inaccurate quantification. |

| Repeated Freeze-Thaw Cycles | Degradation of the amino acid in solution.[4] | Reduced signal intensity of the target analyte, appearance of degradation peaks. | Inaccurate quantification due to loss of the standard. |

| Cross-Contamination | Introduction of impurities or "light" amino acids. | Presence of extraneous peaks, which can obscure signals of interest. | Compromises quantitative accuracy in SILAC and other isotopic labeling experiments.[4] |

Visualizing Experimental Workflows

A Typical SILAC Experimental Workflow

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" (isotopically labeled) amino acids.

Caption: A generalized workflow for a SILAC experiment.

Troubleshooting Logic for Experiments with Deuterated Amino Acids

When experiments involving deuterated amino acids yield unexpected results, a systematic troubleshooting approach is necessary.

Caption: A logical workflow for troubleshooting common issues.

Safety Precautions

While deuterated amino acids are not radioactive, they are still chemical compounds and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves when handling deuterated amino acids.[4]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of fine powders.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific deuterated amino acid you are using for detailed safety information.

By adhering to these guidelines for the storage and handling of deuterated amino acids, researchers can ensure the integrity of their valuable reagents, leading to more reliable and reproducible experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. pangoo.biz [pangoo.biz]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Data for Boc-L-Ala-OH-d4

Disclaimer: A specific Safety Data Sheet (SDS) for the deuterated compound Boc-L-Ala-OH-d4 was not located. This guide is based on the safety data for its non-deuterated analogue, Boc-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical's hazardous properties; therefore, the information presented here should be considered highly relevant for the handling and safety of this compound.

This technical guide provides a comprehensive overview of the safety data for Boc-L-Ala-OH, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and organized for clarity and ease of use.

Chemical Identification and Properties

This section details the fundamental identifiers and physical and chemical properties of Boc-L-Ala-OH.

| Identifier | Value | Reference |

| Product Name | Boc-L-Ala-OH | [1][2][3][4] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine | [1][3] |

| CAS Number | 15761-38-3 | [1][3][4] |

| Molecular Formula | C8H15NO4 | [2][4] |

| Molecular Weight | 189.21 g/mol | [4][5] |

| Physical and Chemical Properties | Value | Reference |

| Physical State | Powder Solid | [1][3] |

| Appearance | White | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point/Range | 81 - 84 °C / 177.8 - 183.2 °F | [1][3] |

| Boiling Point/Range | No information available | [1][3] |

| Flash Point | No information available | [1][3] |

Hazard Identification and Classification

While many suppliers do not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard[1][2][3], some sources provide a GHS classification, which should be considered for safe handling.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Label Elements:

-

Signal Word: Warning

-

Precautionary Statements:

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure.

Caption: First-Aid Response Workflow

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the chemical's integrity and ensure user safety.

Handling and Storage Guidelines:

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] Ensure adequate ventilation to avoid dust formation and inhalation.[6] Avoid contact with eyes, skin, and clothing.[6]

-

Storage: Store in a dry, cool, and well-ventilated area.[6][7] Keep containers tightly closed when not in use.[6][7]

Stability and Reactivity:

| Parameter | Information | Reference |

| Reactivity | None known based on available information. | [1] |

| Chemical Stability | Stable under normal conditions. | [1] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [7] |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). |

The following diagram illustrates the logical relationship between handling, storage, and stability.

Caption: Workflow for Safe Handling and Storage

Experimental Protocols

The Safety Data Sheets used as sources for this guide are summary documents and do not provide detailed experimental protocols for the toxicological and physical-chemical data presented. For detailed methodologies, it is recommended to consult specialized toxicological databases and chemical literature.

References

A Technical Guide to Stable Isotope Labeling with Boc-L-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of Boc-L-Ala-OH-d4, a deuterated, protected form of the amino acid L-alanine, in stable isotope labeling studies.

Introduction to Stable Isotope Labeling and this compound

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems and to provide a robust internal standard for quantitative mass spectrometry.[1] In this method, atoms in a molecule of interest are replaced with their heavier, non-radioactive isotopes.[1] this compound is a synthetic amino acid derivative where four hydrogen atoms in L-alanine have been replaced by deuterium (d4). The tert-butyloxycarbonyl (Boc) group is a protecting group on the amino terminus, which is widely used in peptide synthesis to prevent unwanted side reactions.[2]

The key advantage of using deuterated compounds like this compound lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart.[3]

Core Applications of this compound

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Quantitative Proteomics and Metabolomics: this compound serves as an excellent internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification.[4][5] By adding a known amount of the labeled standard to a sample, variations in sample preparation, chromatography, and instrument response can be normalized, leading to highly accurate and precise measurements of unlabeled L-alanine or alanine-containing peptides.[5]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 enzymes.[7][8] By strategically incorporating deuterium into a drug candidate, its metabolic rate can be slowed, potentially improving its pharmacokinetic profile.[9] this compound can be used as a building block to synthesize deuterated peptide drugs or to study the metabolism of alanine-containing compounds.[8]

-

Metabolic Flux Analysis: While less common for deuterated compounds compared to ¹³C or ¹⁵N labeling, deuterated tracers can be used to follow the metabolic fate of alanine. After deprotection of the Boc group, the d4-L-alanine can be introduced into cell cultures or in vivo models to trace its incorporation into various metabolic pathways, such as gluconeogenesis and the citric acid cycle.[10]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of deuterated alanine in stable isotope labeling studies. It is important to note that specific data for this compound may be limited in publicly available literature; therefore, data from studies using other forms of deuterated alanine are presented as a reference.

| Parameter | Value | Context | Reference |

| Kinetic Isotope Effect (KIE) on D-Amino Acid Oxidase | |||

| Primary Substrate Isotope Effect ([2-D]d-alanine) at low pH | 9.1 ± 1.5 | Enzymatic reaction with deuterated D-alanine. | [11] |

| Primary Substrate Isotope Effect ([2-D]d-alanine) at high pH | 2.3 ± 0.3 | Enzymatic reaction with deuterated D-alanine. | [11] |

| Solvent Deuterium Isotope Effect (d-alanine) at pH 6 | 3.1 ± 1.1 | Enzymatic reaction with d-alanine in D₂O. | [11] |

| Solvent Deuterium Isotope Effect (d-alanine) at pH 10 | 1.2 ± 0.2 | Enzymatic reaction with d-alanine in D₂O. | [11] |

| Incorporation Efficiency of Labeled Amino Acids | |||

| ¹³CH₃ Labeling of Alanine in E. coli | >95% | Selective labeling of alanine methyl groups on a deuterated background for NMR studies. | [11] |

| Background ¹³C Labeling | <1% | Minimal scrambling of the label to other positions. | [11] |

| Analyte | Isotopic Enrichment (%) | Cell Line | Labeling Strategy | Reference |

| Alanine | 9.3 | Human cells | D₂O labeling in cell culture | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for its use as an internal standard and in metabolic labeling experiments. These are generalized protocols and may require optimization for specific experimental systems.

Use of this compound as an Internal Standard in LC-MS

This protocol outlines the steps for using this compound for the quantification of an unlabeled analyte (e.g., L-alanine or an alanine-containing peptide) in a biological matrix.

Materials:

-

This compound

-

Unlabeled analyte standard

-

Biological matrix (e.g., plasma, cell lysate)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Formic acid

-

Ultrapure water

-

LC-MS system (e.g., Q-TOF, Triple Quadrupole)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the unlabeled analyte standard (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the unlabeled analyte stock solution to create a series of calibration standards at different concentrations.

-

Spike a fixed amount of the this compound internal standard solution into each calibration standard.

-

-

Sample Preparation:

-

Thaw the biological samples.

-

Spike a known volume of the this compound internal standard solution into each biological sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) to the samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS system.

-

Develop a chromatographic method to achieve good separation of the analyte and internal standard.

-

Set up the mass spectrometer to monitor the specific precursor and product ions for both the unlabeled analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte in the calibration standards.

-

Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Labeling with d4-L-Alanine in Cell Culture

This protocol describes the general procedure for introducing d4-L-alanine (after deprotection of the Boc group) into cell culture to trace its metabolic fate.

Materials:

-

This compound

-

Reagents for Boc deprotection (e.g., trifluoroacetic acid)

-

Cell culture medium deficient in L-alanine

-

Dialyzed fetal bovine serum (dFBS)

-

Adherent mammalian cells

-

Phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80% methanol)

Procedure:

-

Deprotection of this compound:

-

Remove the Boc protecting group from this compound using a standard chemical procedure, such as treatment with trifluoroacetic acid.

-

Neutralize and purify the resulting d4-L-alanine.

-

-

Preparation of Labeling Medium:

-

Prepare a custom cell culture medium that lacks L-alanine.

-

Supplement the medium with the prepared d4-L-alanine to a final concentration similar to that of L-alanine in standard medium.

-

Add dFBS to the desired concentration (e.g., 10%).

-

-

Cell Culture and Labeling:

-

Seed the cells in a standard complete medium and allow them to adhere and grow.

-

Once the cells reach the desired confluency, aspirate the standard medium and wash the cells with PBS.

-

Add the pre-warmed d4-L-alanine labeling medium to the cells.

-

Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled alanine. A time-course experiment is recommended to determine the optimal labeling time.

-

-

Metabolite Extraction:

-

At the end of the labeling period, place the culture plates on ice.

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract the metabolites.

-

Collect the cell extract and centrifuge to pellet any debris.

-

The supernatant containing the labeled metabolites is now ready for analysis by mass spectrometry.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for using this compound as an internal standard.

Caption: The kinetic isotope effect in drug metabolism.

Caption: Tracing d4-L-Alanine through central metabolic pathways.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ukisotope.com [ukisotope.com]

A Technical Guide to Deuteration in Peptide Synthesis for Researchers and Drug Development Professionals

Abstract

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in peptide science. This in-depth technical guide provides a comprehensive overview of the principles, synthesis, and applications of deuterated peptides for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, deuteration can significantly enhance the metabolic stability and pharmacokinetic profile of peptide-based therapeutics. This guide details the core concepts behind this phenomenon, offers a comparative analysis of deuterated versus non-deuterated peptides, and provides detailed experimental protocols for the synthesis and analysis of these valuable molecules. Furthermore, it explores the application of deuterated peptides in elucidating signaling pathways and enzyme mechanisms, and in studying protein aggregation, providing a robust resource for advancing research and development in peptide-based diagnostics and therapeutics.

Introduction to Deuteration in Peptide Science

Deuterated peptides are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This seemingly subtle modification can have profound effects on the physicochemical and biological properties of a peptide, primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult to break in chemical reactions, including enzymatic degradation.[1][3] This increased bond strength leads to a slower rate of metabolism by liver enzymes, resulting in an enhanced pharmacokinetic profile for deuterated peptides.[1]

The primary advantages of deuterating peptides in a therapeutic context include:

-

Improved Metabolic Stability: Slower enzymatic degradation leads to a longer in vivo half-life.[1]

-

Enhanced Bioavailability: Increased stability can lead to greater systemic exposure.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[1]

-

Potentially Lower Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites.[1]

Beyond therapeutics, deuterated peptides are invaluable tools in various research applications, including:

-

Structural Biology: Used in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to simplify spectra and probe protein structure and dynamics.

-

Metabolic Studies: Employed as tracers to elucidate metabolic pathways.

-

Enzyme Mechanism Studies: Utilized to investigate the role of C-H bond cleavage in enzymatic reactions.

-

Protein Aggregation Studies: Help in understanding the mechanisms of amyloid fibril formation.

This guide will delve into the technical details of these aspects, providing the necessary knowledge for the effective application of deuteration in peptide synthesis and analysis.

The Kinetic Isotope Effect and its Impact on Peptide Properties

The cornerstone of the benefits derived from deuteration is the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the context of peptide deuteration, the focus is on the primary KIE, where the bond to the isotopic atom is broken in the rate-determining step of the reaction.

The C-D bond has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This effect is particularly pronounced in metabolic processes catalyzed by enzymes such as cytochrome P450s, which are often involved in the oxidative metabolism of drugs and peptides.[4]

Quantitative Impact on Pharmacokinetics

The strategic placement of deuterium at metabolically labile positions in a peptide can significantly alter its pharmacokinetic parameters. While extensive quantitative data for a wide range of deuterated peptides is still emerging, studies on deuterated small molecules and some peptide analogs provide compelling evidence of this strategy's effectiveness.

| Compound/Peptide (Modification) | Pharmacokinetic Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Tetrabenazine (d6-Deutetrabenazine) | Half-life (active metabolites) | ~4-5 hours | ~9-10 hours | ~2 | [5] |

| Methadone (d9-methadone) | Area Under the Curve (AUC) | (Normalized) 1 | 5.7 | 5.7 | |

| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | ||

| Insulin Analogs (Lispro, Glulisine) | Deuterium Exchange Rate | Slower | Faster | - | [6][7] |

| GLP-1 (Native) | Half-life | ~1-2 minutes | - | - | [2] |

Note: Data for insulin analogs reflects oligomeric stability rather than metabolic stability, where faster exchange indicates greater dissociation. Data for native GLP-1 is provided as a baseline for comparison, as specific data for a deuterated version was not available.

Impact on Enzymatic Degradation

The KIE directly impacts the rate at which peptides are cleaved by proteases. By deuterating the amino acid residues at or near the cleavage site, the enzymatic hydrolysis can be slowed down. For example, the hydrolysis of a peptide bond by chymotrypsin involves the formation of a tetrahedral intermediate, and the rate of this process can be influenced by isotopic substitution at the alpha-carbon of the scissile bond.

| Enzyme | Substrate (Modification) | Kinetic Parameter | H-Substrate | D-Substrate | KIE (kH/kD) | Reference |

| Caspase-3 | Ac-DEVD-AMC (in D2O) | Reaction Rate Slope (23°C) | 1.00 | 0.58 | 1.72 | [8] |

| Chymotrypsin | Peptide Substrates | kcat/Km | (varies) | (varies) | ~1-3 | [9] |

| HIF Hydroxylase | CTAD peptide | Reaction Rate | (varies) | Slower | >1 | [10] |

Synthesis of Deuterated Peptides

The synthesis of deuterated peptides can be approached in two main ways: by incorporating pre-synthesized deuterated amino acids during solid-phase peptide synthesis (SPPS) or by post-synthetic deuteration of the fully assembled peptide.

Synthesis of Deuterated Amino Acids

A variety of methods exist for the synthesis of deuterated amino acids, ranging from chemical synthesis to enzymatic and biosynthetic approaches.

This is a powerful method for the direct and often regioselective deuteration of amino acids and peptides. Iridium catalysts can facilitate the exchange of C-H bonds with deuterium from D2 gas or D2O under relatively mild conditions.[11][12]

Experimental Protocol: Iridium-Catalyzed Deuteration of Phenylalanine

-

Materials:

-

N-Boc-L-phenylalanine

-

[Ir(cod)(IMes)(PPh3)]BArF (Iridium catalyst)

-

Deuterium gas (D2)

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask and balloon filled with D2

-

-

Procedure:

-

To a Schlenk flask, add N-Boc-L-phenylalanine (1 equivalent) and the iridium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with D2 gas three times.

-

Add anhydrous DCM via syringe.

-

Stir the reaction mixture under a D2 atmosphere (balloon) at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS to determine the extent of deuteration.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the deuterated amino acid derivative by flash chromatography.

-

Deprotect the Boc group using standard methods (e.g., TFA in DCM) to obtain the deuterated phenylalanine.

-

The synthesis of stereospecifically labeled amino acids is crucial for detailed NMR studies. This can be achieved through multi-step organic synthesis routes.

Experimental Protocol: Synthesis of Locally Deuterated 13CH3-Methyl Leucine

This protocol is a simplified version of a multi-step synthesis and is intended for illustrative purposes. For a detailed procedure, refer to the cited literature.[13][14]

-

Acylation: Acylate an isopropyl oxazolidinone chiral auxiliary with deuterated propionyl chloride.

-

Methylation: Stereoselectively methylate the product from step 1 with 13CH3-methyl iodide.

-

Hydrolysis and Deprotection: Hydrolyze the oxazolidinone and deprotect the amino and carboxyl groups to yield the final deuterated leucine.

Solid-Phase Peptide Synthesis (SPPS) with Deuterated Amino Acids

Once the deuterated amino acids are obtained, they can be incorporated into a peptide sequence using standard SPPS protocols. The following is a general protocol for Fmoc-based SPPS.

Experimental Protocol: Manual Fmoc-SPPS of a Deuterated Peptide

-

Resin Preparation:

-

Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (deuterated or non-deuterated, 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the deuterated peptide by mass spectrometry and analytical HPLC.

-

Analytical Techniques for Characterizing Deuterated Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein and peptide conformation, dynamics, and interactions. It measures the rate of exchange of backbone amide hydrogens with deuterium from a D2O-containing buffer. Regions of the peptide that are solvent-exposed or conformationally flexible will exchange more rapidly than regions that are protected within a stable secondary structure or involved in protein-protein interactions.

Experimental Protocol: Bottom-Up HDX-MS

-

Sample Preparation: Prepare the peptide or protein of interest in an aqueous buffer.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the sample into a D2O-based buffer with the same pH (or pD) and temperature. Collect samples at various time points (e.g., 10s, 1min, 10min, 1hr).

-

Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to ~0°C.

-

Proteolytic Digestion: Digest the deuterated protein into smaller peptides using an acid-stable protease like pepsin, typically on an online immobilized enzyme column.

-

LC-MS Analysis: Separate the peptides by UPLC at low temperature and analyze them by high-resolution mass spectrometry to measure the mass increase due to deuterium incorporation.

-

Data Analysis: Use specialized software to identify the peptides and calculate the extent of deuteration for each peptide at each time point.

Applications of Deuterated Peptides in Research

Elucidating Signaling Pathways

Deuterated peptides, particularly in conjunction with HDX-MS, are instrumental in understanding the conformational changes that proteins undergo during signal transduction. For example, the binding of an agonist to a G-protein coupled receptor (GPCR) can be studied by comparing the deuterium uptake of the receptor in its apo and ligand-bound states.

Insulin Signaling Pathway

The insulin signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events. HDX-MS can be used to study the conformational changes in the insulin receptor upon insulin binding, and the subsequent recruitment and activation of downstream signaling molecules like IRS-1.[15]

Investigating Enzyme Mechanisms

The KIE is a powerful tool for probing the transition state of enzyme-catalyzed reactions. By synthesizing a peptide substrate with deuterium at a position where a C-H bond is broken during the reaction, one can determine if this bond cleavage is the rate-limiting step.

Chymotrypsin Catalytic Mechanism

Chymotrypsin is a serine protease that cleaves peptide bonds on the C-terminal side of aromatic amino acids. Its catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues.[16]

Studying Protein Aggregation

Deuterated peptides are used to study the kinetics and mechanism of protein aggregation, particularly in the context of neurodegenerative diseases like Alzheimer's. By using techniques like ThT fluorescence assays and HDX-MS, researchers can compare the aggregation propensity of deuterated and non-deuterated amyloid-beta (Aβ) peptides.[1][17]

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

-

Preparation: Prepare solutions of monomeric Aβ peptide (deuterated and non-deuterated) in a suitable buffer (e.g., PBS).

-

Incubation: Incubate the peptide solutions at 37°C with continuous or intermittent shaking to promote aggregation.

-

ThT Measurement: At various time points, take aliquots of the peptide solutions and add them to a solution of Thioflavin T (ThT).

-

Fluorescence Reading: Measure the fluorescence intensity at an emission wavelength of ~485 nm (excitation at ~450 nm). An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics curves, from which parameters like the lag time and elongation rate can be determined.

| Peptide | Aggregation Parameter | Value | Reference |

| Aβ(1-42) | Lag Phase (in H2O) | ~2-4 hours | [1] |

| Aβ(1-42) (in D2O) | Lag Phase | Shorter (Accelerated Aggregation) | [17] |

| α-synuclein (in D2O) | Fibrillation Kinetics | Accelerated | [17] |

Note: The effect of D2O as a solvent on aggregation kinetics can be complex and may not directly correlate with the effects of site-specific deuteration of the peptide itself.

Conclusion

Deuteration of peptides represents a significant advancement in peptide chemistry and drug development. The ability to modulate metabolic stability and pharmacokinetic properties through the kinetic isotope effect offers a powerful strategy for creating more effective and convenient peptide therapeutics. Furthermore, the use of deuterated peptides as research tools continues to provide invaluable insights into complex biological processes, from signal transduction to enzyme catalysis and protein aggregation. As synthesis and analytical techniques continue to improve, the applications of deuterated peptides are expected to expand, further solidifying their importance in both academic research and the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Analysis of Local Dynamics of Human Insulin and a Rapid-acting Insulin Analog by Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of oligomeric stability of insulin analogs using hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between peptide-structure N-terminal to the cleaved bond and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]